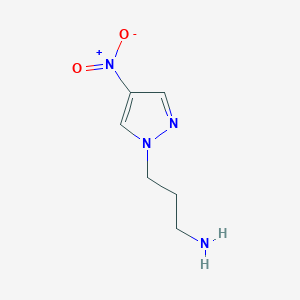

3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine

Description

BenchChem offers high-quality 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitropyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c7-2-1-3-9-5-6(4-8-9)10(11)12/h4-5H,1-3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJCSYHOBOKAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Anatomy and Synthetic Methodologies of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine: A Technical Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine (CAS: 1006962-65-7) is a highly versatile intermediate[1]. It combines the electron-deficient, structurally rigid 4-nitropyrazole core with a flexible, nucleophilic propan-1-amine linker. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and step-by-step protocols for its preparation and downstream functionalization.

Structural Anatomy & Physicochemical Profiling

The molecule consists of two distinct functional domains that dictate its chemical behavior:

-

The 4-Nitropyrazole Core: The nitro group at the C4 position exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. This significantly lowers the electron density of the pyrazole ring, rendering it resistant to electrophilic aromatic substitution but highly stable under oxidative conditions. Furthermore, in the unsubstituted precursor (4-nitro-1H-pyrazole), this electron withdrawal lowers the pKa of the N-H bond to approximately 9.6, making it substantially more acidic than a standard pyrazole (pKa ~14.2)[2].

-

The Propan-1-amine Linker: The three-carbon alkyl chain provides optimal spatial separation between the aromatic core and the primary amine. This flexibility is crucial when the molecule is used as a ligand or when docking into enzymatic binding pockets, as it minimizes steric clashes between the pyrazole core and the functionalized amine terminus.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the free base form of the molecule:

| Property | Value | Structural Implication |

| Chemical Name | 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine | Standard IUPAC nomenclature. |

| CAS Registry Number | 1006962-65-7 | Unique identifier for commercial sourcing[1]. |

| Molecular Formula | C₆H₁₀N₄O₂ | Indicates a high nitrogen-to-carbon ratio. |

| Molecular Weight | 170.17 g/mol | Low molecular weight, ideal for fragment-based drug design. |

| Hydrogen Bond Donors | 1 (Primary amine, -NH₂) | Capable of forming strong H-bond interactions. |

| Hydrogen Bond Acceptors | 4 (Nitro O, Pyrazole N, Amine N) | High potential for interacting with kinase hinge regions. |

| Topological Polar Surface Area | ~89.6 Ų | Moderate polarity; dictates membrane permeability. |

Synthetic Process Chemistry: Causality and Rationale

The synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine relies on the regioselective N-alkylation of 4-nitro-1H-pyrazole. Because the two nitrogen atoms in 4-nitropyrazole are chemically equivalent due to rapid tautomerization, alkylation yields a single regioisomer.

However, direct alkylation with 3-bromopropan-1-amine is highly problematic. The primary amine on the alkyl halide would compete with the pyrazole nitrogen for the electrophilic carbon, leading to self-condensation, polymerization, or secondary amine formation. To circumvent this, a protecting group strategy is mandatory.

tert-Butyl (3-bromopropyl)carbamate (Boc-NH-CH₂CH₂CH₂-Br) is the electrophile of choice. The bulky Boc group sterically and electronically deactivates the primary amine, ensuring that the pyrazolide anion acts as the sole nucleophile[3].

Workflow for the synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine via N-alkylation.Experimental Methodologies

The following protocol outlines a self-validating, two-step system for synthesizing the target compound.

Step 1: N-Alkylation (Boc-Protection Strategy)

Objective: Form the C-N bond while preventing amine self-condensation.

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitro-1H-pyrazole (1.0 equivalent, e.g., 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents). Causality: K₂CO₃ is a mild base. Because the 4-nitro group heavily acidifies the pyrazole N-H (pKa ~9.6)[2], stronger bases like NaH are unnecessary and could lead to unwanted side reactions. DMF solvates the K⁺ ions, leaving a highly reactive, "naked" pyrazolide anion.

-

Electrophile Addition: Dropwise, add tert-butyl (3-bromopropyl)carbamate (1.1 equivalents).

-

Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

-

Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Deprotection and Freebasing

Objective: Cleave the Boc group to reveal the primary amine.

-

Acidic Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM). Slowly add Trifluoroacetic Acid (TFA) to achieve a 4:1 DCM:TFA (v/v) ratio. Causality: The highly acidic environment protonates the carbamate carbonyl, leading to the elimination of isobutylene gas and carbon dioxide, driving the reaction to completion.

-

Reaction: Stir at room temperature for 2 hours.

-

Concentration: Evaporate the volatiles under reduced pressure. The product is now a TFA salt.

-

Freebasing: Dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or neutralize with 1M aqueous NaOH and extract with a highly polar organic solvent (e.g., 10% MeOH in DCM) to isolate the free base[1].

Analytical Characterization Signatures

To validate the structural integrity of the synthesized compound, the following spectral signatures should be observed:

-

¹H NMR (DMSO-d₆, 400 MHz): The defining feature is the presence of two distinct pyrazole protons (H3 and H5) appearing significantly downfield (typically ~8.2 ppm and ~8.8 ppm) as singlets. This profound deshielding is the direct result of the electron-withdrawing nitro group at C4. The N-CH₂ protons will appear as a triplet around 4.2 ppm, while the terminal amine -CH₂ will appear as a triplet near 2.6 ppm.

-

Mass Spectrometry (ESI-MS): Expected

peak at m/z 171.1.

Downstream Applications in Drug Discovery

The true value of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine lies in its bifunctionality. The primary amine acts as a nucleophilic handle, while the nitro group serves either as a persistent pharmacophore or as a precursor for further functionalization[4].

Divergent downstream functionalization pathways for the primary amine and nitro group.Key Transformations

-

Amide Coupling: The primary amine readily reacts with carboxylic acids using standard coupling reagents (e.g., HATU, EDC/HOBt) to form stable amide linkages, often used to attach the pyrazole core to larger macrocycles or peptide sequences.

-

Nitro Reduction: The nitro group can be selectively reduced to an amine using catalytic hydrogenation (e.g., 10% Pd/C, H₂)[4]. This yields 1-(3-aminopropyl)-1H-pyrazol-4-amine, an incredibly valuable 1,4-diamino scaffold used in the synthesis of kinase inhibitors.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 16376, 4-nitro-1H-pyrazole." PubChem, [Link]

-

ACS Publications. "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents." The Journal of Organic Chemistry, [Link]

Sources

Technical Profile & Synthesis Guide: 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine

Executive Summary

3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Its structure features an electron-deficient 4-nitropyrazole core linked to a primary amine via a propyl chain. This specific arrangement serves as a critical "linker-scaffold" in medicinal chemistry, particularly for:

-

PROTACs (Proteolysis Targeting Chimeras): The propyl-amine chain provides a defined spatial separation for conjugation to E3 ligase ligands.

-

Kinase Inhibitors: The 4-nitropyrazole moiety mimics the purine ring of ATP, while the amine allows for solubilizing group attachment.

-

Energetic Materials: Nitro-substituted pyrazoles are investigated for high-energy density applications, though this specific amine derivative is more common in pharmaceutical contexts.

Note on CAS Identification: Unlike common reagents, this specific derivative is often generated in situ or as a custom intermediate. It does not possess a widely standardized commercial CAS number in public registries. Researchers must often rely on the CAS numbers of its precursors or close analogs for procurement and registration.

Identity & Physiochemical Profile[1][2][3][4][5][6]

| Property | Detail |

| Systematic Name | 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine |

| Synonyms | 1-(3-Aminopropyl)-4-nitropyrazole; 4-Nitro-1-(3-aminopropyl)-1H-pyrazole |

| Molecular Formula | C₆H₁₀N₄O₂ |

| Molecular Weight | 170.17 g/mol |

| Core Scaffold CAS | 2075-46-9 (4-Nitro-1H-pyrazole) |

| Analog CAS | 75653-86-0 (3-(1H-pyrazol-1-yl)propan-1-amine; non-nitro analog) |

| SMILES | NCCCN1C=C(=O)C=N1 |

| pKa (Predicted) | ~9.5 (Amine), ~-1.0 (Pyrazole N2) |

| Solubility | Soluble in DMSO, MeOH, DMF; Moderate solubility in water (pH dependent) |

Synthetic Methodology (The Gabriel Route)

Direct alkylation of 4-nitropyrazole with 3-bromopropylamine is prone to polymerization and low yields due to the nucleophilicity of the primary amine. The most robust, self-validating protocol utilizes the Gabriel Synthesis approach, protecting the amine as a phthalimide during the alkylation step.

Phase 1: Alkylation

Objective: Attach the propyl linker to the N1 position of the pyrazole ring.

-

Reagents: 4-Nitropyrazole (1.0 eq), N-(3-Bromopropyl)phthalimide (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF (Anhydrous) or Acetonitrile.

-

Conditions: 60–80°C for 12–16 hours.

Mechanism & Causality: The 4-nitro group strongly withdraws electrons, increasing the acidity of the pyrazole N-H (pKa ~9.6). K₂CO₃ is sufficient to deprotonate the pyrazole. The resulting anion attacks the alkyl halide. Note: While pyrazoles can tautomerize, 4-nitropyrazole is symmetric; thus, alkylation yields a single N1-substituted regioisomer, simplifying purification.

Phase 2: Deprotection

Objective: Liberate the primary amine.

-

Reagents: Hydrazine hydrate (NH₂NH₂·H₂O) (3.0–5.0 eq).

-

Solvent: Ethanol or Methanol.

-

Conditions: Reflux for 2–4 hours.

Validation Step: Upon cooling the reaction mixture, a heavy white precipitate (phthalhydrazide) will form. This is a visual confirmation that the deprotection has occurred. The target amine remains in solution.[1]

Workflow Diagram

The following diagram illustrates the critical decision points and flow of the synthesis.

Caption: Figure 1. Optimized Gabriel Synthesis workflow for generating high-purity 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine.

Structural Validation & Quality Control

To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR and MS. The nitro group introduces specific shifts that must be verified.

1H NMR Diagnostic Peaks (DMSO-d6)

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| Pyrazole C3-H | 8.80 – 8.95 | Singlet | Highly deshielded by adjacent Nitro group. |

| Pyrazole C5-H | 8.20 – 8.35 | Singlet | Distinct from C3; confirms N1 substitution. |

| N-CH₂ (Propyl) | 4.15 – 4.25 | Triplet | Protons on carbon attached to Pyrazole nitrogen. |

| CH₂-NH₂ | 2.50 – 2.65 | Triplet | Protons adjacent to the primary amine. |

| Central CH₂ | 1.80 – 1.95 | Multiplet | Central methylene of the propyl chain. |

Self-Validating Logic: If the integration of the Pyrazole C3/C5 protons is not 1:1, or if the propyl chain does not show a clean 2:2:2 ratio, the deprotection may be incomplete, or the phthalhydrazide byproduct may still be present.

Applications in Drug Discovery

PROTAC Linker Design

The 3-carbon aliphatic chain is an ideal "short" linker. The 4-nitropyrazole headgroup can serve as a "warhead" precursor.

-

Strategy: The primary amine is conjugated to an E3 ligase ligand (e.g., Thalidomide derivative). The nitro group is then reduced to an aniline (using H₂/Pd-C or Fe/NH₄Cl) to provide a second attachment point for the Target Protein ligand.

Scaffold for Kinase Inhibition

The 4-nitropyrazole core is isosteric with parts of the purine ring system found in ATP.

-

Mechanism: The nitro group is strongly electron-withdrawing, reducing the electron density of the pyrazole ring. This alters the hydrogen bond acceptor capability of N2, potentially enhancing selectivity for specific kinase pockets (e.g., CDK2, EGFR) compared to electron-rich pyrazoles.

Caption: Figure 2. Divergent application pathways: utilizing the amine for conjugation or reducing the nitro group for scaffold construction.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be sparse, it should be handled with the protocols standard for nitro-aromatics and primary amines .

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation (Amine functionality).

-

H302: Harmful if swallowed (Typical for nitro-azoles).

-

Explosive Potential: While 4-nitropyrazole is stable, nitro-compounds can be energetic. Avoid heating dry solids to decomposition.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine can absorb CO₂ from the air to form carbamates over time.

References

-

4-Nitropyrazole Synthesis & Properties

- Source: PubChem CID 74944.

- Title: 4-Nitro-1H-pyrazole Compound Summary.

-

URL:[Link]

-

Analogous Linker Chemistry (Non-nitro variant)

-

Gabriel Synthesis of Aminopropyl-Pyrazoles

- Source: N

- Title: Recent Advances in Synthesis and Properties of Nitr

-

URL:[Link]

-

Applications in Kinase Inhibitors

- Source: MDPI (Molecules).

- Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

-

URL:[Link]

Sources

4-Nitropyrazole Propyl Amine Derivatives: Synthetic Pathways and Medicinal Utility

[1][2]

Part 1: Executive Summary & Chemical Space

The Scaffold: The 1-(3-aminopropyl)-4-nitropyrazole moiety represents a bifunctional building block.[2] It combines an electron-deficient aromatic core (4-nitropyrazole) with a flexible aliphatic linker (propyl amine).[1][2][3] Primary Utility:

-

Kinase Inhibitor Precursor: The 4-nitro group is a latent amine.[1][2][3] Upon reduction to 4-aminopyrazole, the scaffold becomes an ATP-mimetic pharmacophore capable of forming key hydrogen bonds within the hinge region of kinases (e.g., JAK, CDK, and MAPK families).[1]

-

Solubility Enhancer: The propyl amine tail (often protonated at physiological pH) improves the aqueous solubility of otherwise lipophilic drug candidates.[2][3]

-

Bivalent Linker: The terminal amine serves as an attachment point for warheads (in covalent inhibitors) or E3 ligase ligands (in PROTACs).[2][3]

Part 2: Synthetic Strategies (Autonomy & Expertise)[2][3]

The synthesis of 4-nitropyrazole propyl amine derivatives requires navigating the regioselectivity of pyrazole alkylation (N1 vs. N2 tautomers) and the chemoselectivity of protecting groups.[2][3]

Strategy A: Direct Alkylation (The Standard Route)

This method utilizes commercially available 4-nitropyrazole and N-protected alkyl halides.[2]

-

Critical Control: The 4-nitro group withdraws electron density, making the pyrazole nitrogen less nucleophilic (pKa ~9.6).[2][3] Strong bases (NaH or Cs₂CO₃) and polar aprotic solvents (DMF or CH₃CN) are required to drive the reaction.[2][3]

-

Regioselectivity: Since 4-nitropyrazole is symmetric, N1 and N2 alkylation yields the same product.[1][2][3] However, if the pyrazole has substituents at C3/C5, regioselectivity becomes a major challenge (typically favoring the less sterically hindered nitrogen).

Strategy B: Mitsunobu Coupling (The Mild Route)

Used when the alkylating agent is an alcohol (e.g., N-Boc-3-aminopropanol) rather than a halide.[1][2]

Strategy C: Nitro Reduction (The Activation Step)

The transformation of the nitro group to an amine is the "activation" step that unlocks the scaffold's biological potential.[2][3]

Part 3: Visualization of Synthetic Logic[2]

The following diagram illustrates the core workflow: Alkylation

Caption: Synthetic workflow for generating the 1-(3-aminopropyl)-4-nitropyrazole/aminopyrazole scaffold.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 1-(3-(tert-butoxycarbonylamino)propyl)-4-nitropyrazole

This protocol ensures mono-alkylation and high yield by controlling stoichiometry and temperature.[1]

Reagents:

-

4-Nitropyrazole (1.0 eq)

-

tert-Butyl (3-bromopropyl)carbamate (1.1 eq)[2]

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve 4-nitropyrazole (1.13 g, 10 mmol) in anhydrous DMF (20 mL). Add Cs₂CO₃ (4.88 g, 15 mmol) in one portion.

-

Stirring: Stir the suspension at Room Temperature (RT) for 30 minutes. Observation: The mixture may turn slightly yellow, indicating deprotonation.

-

Alkylation: Add tert-butyl (3-bromopropyl)carbamate (2.62 g, 11 mmol) dropwise over 5 minutes.

-

Heating: Heat the reaction mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

-

Workup: Cool to RT. Pour the mixture into ice-cold water (100 mL). Extract with EtOAc (3 x 50 mL).

-

Purification: Wash combined organics with brine (2 x 50 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol 2: Nitro Group Reduction (Fe/NH₄Cl Method)

Selected for robustness in the presence of halogens.[2]

Reagents:

-

Nitro-pyrazole intermediate (1.0 eq)

-

Iron powder (5.0 eq) - Must be fine powder, activated.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the nitro compound in EtOH/Water (4:1).

-

Addition: Add NH₄Cl and Iron powder.

-

Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot EtOH.[1][2][3]

-

Isolation: Concentrate the filtrate. The residue is typically the free amine or HCl salt (if acid workup is used).[2][3]

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the "Propyl Amine" tail affect biological properties in kinase inhibitor campaigns (generalized data).

| Modification (R-Group on Pyrazole N1) | Effect on Potency (IC50) | Effect on Solubility (LogD) | Metabolic Stability (t1/2) |

| Propyl amine (Parent) | High (H-bond donor/acceptor) | Excellent (< 2.[2]0) | Moderate (Oxidative deamination risk) |

| Ethyl amine | Variable (Steric clash possible) | Good | Low (Cyclization risk) |

| Butyl amine | Moderate (Entropic penalty) | Moderate | High |

| Propyl amide | High (Loss of basicity) | Low | High |

| Cyclopropyl methyl | High (Rigidified) | Moderate | Excellent |

Part 6: References

-

Synthesis of 4-Nitropyrazole:

-

Alkylation & Functionalization:

-

Medicinal Applications (Kinase Inhibitors):

-

Energetic Materials Context:

-

General Pyrazole Chemistry:

The Strategic Utility of N-Alkylated 4-Nitropyrazoles in Drug Discovery

Executive Summary

N-alkylated 4-nitropyrazoles represent a highly privileged class of heterocyclic intermediates in modern organic synthesis and medicinal chemistry. While historically investigated within materials science for their utility as energetic materials—valued for their high heat of formation, density, and thermal stability[1]—their primary value in contemporary pharmaceutical research lies in their role as precursors to 1-alkyl-4-aminopyrazoles. These amino derivatives serve as critical building blocks in the design of highly selective kinase inhibitors, including agents targeting Interleukin-2 Inducible T-cell Kinase (ITK) and Extracellular Signal-Regulated Kinase 5 (ERK5)[2][3].

This technical guide explores the physicochemical dynamics of 4-nitropyrazoles, details self-validating synthetic workflows for their functionalization, and contextualizes their application in targeted drug development.

Physicochemical Properties & Structural Dynamics

The reactivity and utility of 4-nitropyrazole are fundamentally dictated by the strong electron-withdrawing nature of the nitro group at the C4 position.

Electronic Effects and Acidity

The C4-nitro group exerts profound inductive and resonance effects, significantly depleting the electron density of the pyrazole ring. This electronic withdrawal weakens the N-H bond, markedly increasing its acidity. Consequently, the parent 4-nitropyrazole exhibits a pKa of approximately 9.67[4], which is substantially more acidic than unsubstituted pyrazole (pKa ~14.4).

This heightened acidity facilitates facile deprotonation under mild basic conditions, making the N1 position highly susceptible to alkylation. Conversely, the electron-deficient nature of the ring renders it highly resistant to further electrophilic aromatic substitution, thereby strictly directing subsequent synthetic efforts toward nucleophilic substitutions or the reduction of the nitro group[1].

Tautomeric Locking

In medicinal chemistry, unsubstituted pyrazoles exist in a rapid tautomeric equilibrium, which can complicate structure-activity relationship (SAR) models. N-alkylation effectively "locks" the tautomeric state of the pyrazole. This is a critical parameter in kinase inhibitor design, where precise hydrogen bond donor/acceptor geometry is required to engage the kinase hinge region effectively.

Electronic influence of the C4-nitro group on the pyrazole ring system.

Experimental Workflows & Methodologies

To harness these compounds for drug discovery, robust and self-validating synthetic protocols are required. The two primary methods for N-alkylation are the Mitsunobu reaction[2][3] and direct base-mediated alkylation, followed by catalytic reduction.

Protocol 1: Regioselective N-Alkylation via Mitsunobu Reaction

Mechanistic Rationale: The Mitsunobu reaction is the method of choice when utilizing secondary alcohols. It proceeds with complete inversion of stereochemistry and avoids the elimination side-reactions (E2) that are common when using secondary alkyl halides under basic conditions[2].

Step-by-Step Methodology:

-

Preparation: Dissolve 4-nitropyrazole (1.0 equiv) and the desired primary or secondary alcohol (1.2 equiv) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an inert argon atmosphere.

-

Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.5 equiv) to the solution and cool the mixture to 0 °C using an ice bath.

-

Activation: Dropwise add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) over 15 minutes. Causality note: Slow addition controls the highly exothermic formation of the betaine intermediate.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours. Monitor completion via LC-MS or TLC (typically 30% EtOAc/Hexanes).

-

Workup & Purification: Quench with water and extract with Ethyl Acetate. To remove the ubiquitous triphenylphosphine oxide byproduct, concentrate the organic layer and triturate with cold diethyl ether, filtering off the precipitated oxide. Purify the filtrate via silica gel chromatography to yield the pure 1-alkyl-4-nitropyrazole.

Protocol 2: Catalytic Reduction to 1-Alkyl-4-aminopyrazoles

Mechanistic Rationale: The C4-nitro group must be reduced to a primary amine to serve as a nucleophilic handle for subsequent amidation or cross-coupling. Catalytic hydrogenation is preferred over metal-acid reductions (e.g., Fe/HCl) to avoid complex workups and trace heavy-metal contamination in pharmaceutical intermediates[1][2].

Step-by-Step Methodology:

-

Preparation: Dissolve the 1-alkyl-4-nitropyrazole in a suitable protic solvent, typically Ethanol or Methanol (0.1 M).

-

Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to the substrate) under a blanket of nitrogen. Causality note: The nitrogen blanket prevents the spontaneous ignition of the alcohol solvent by the highly active Pd/C catalyst.

-

Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (1–3 atm). Stir vigorously at room temperature for 4–6 hours.

-

Validation: Monitor the disappearance of the yellow nitro compound and the emergence of the highly polar amine via TLC (active to ninhydrin stain).

-

Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.

-

Isolation: Concentrate the filtrate in vacuo. The resulting 1-alkyl-4-aminopyrazole is generally pure enough (>95%) for immediate use in downstream coupling reactions.

Workflow transforming 4-nitropyrazole into kinase inhibitor scaffolds.

Quantitative Data Summary

The following table synthesizes the core physicochemical and operational metrics associated with 4-nitropyrazole functionalization:

| Property / Reaction Phase | Value / Condition | Mechanistic Rationale |

| Parent pKa (N-H) | ~9.67 | Strong EWG effect of C4-NO₂ increases N-H acidity relative to standard pyrazoles. |

| N-Alkylation (Mitsunobu) | DEAD/PPh₃, THF, 0 °C to RT | Provides mild conditions and stereospecific inversion for chiral secondary alcohols. |

| N-Alkylation (Direct) | K₂CO₃, DMF, Alkyl-X, 60 °C | Highly scalable S_N2 mechanism suitable for primary or unhindered alkyl halides. |

| Nitro Reduction | H₂, Pd/C, EtOH or MeOH, RT | Ensures clean conversion to 4-aminopyrazole, driven by thermodynamic stability. |

Applications in Drug Development

The resulting 1-alkyl-4-aminopyrazoles are essential building blocks in modern pharmacophore design.

In the development of ITK inhibitors for asthma and inflammatory disorders, the aminopyrazole core is coupled with complex carboxylic acids to form amides that fit perfectly into the ATP-binding pocket of the kinase[2]. Similarly, in the optimization of ERK5 inhibitors , the specific nature of the N-alkyl group dictates critical pharmacokinetic properties such as cellular permeability and efflux ratios, while the pyrazole nitrogens engage in indispensable hydrogen bonding with the kinase hinge region[3].

Mechanism of action for ITK inhibitors utilizing the aminopyrazole core.

References

-

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles ResearchGate URL:[Link]

-

Parallel Optimisation of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Chemical Tool White Rose Research Online URL:[Link]

-

Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles D-NB.info URL:[Link]

Sources

4-Nitro-1-(3-aminopropyl)pyrazole: A Bifunctional Scaffold for Advanced Heterocyclic Synthesis

Executive Summary

In the landscape of medicinal chemistry and agrochemical development, the demand for highly modular, bifunctional building blocks is paramount. 4-Nitro-1-(3-aminopropyl)pyrazole (and its derivatives) represents a highly versatile scaffold. It uniquely combines the robust, metabolically stable pyrazole core with two orthogonal reactive handles: a highly electron-withdrawing nitro group at the C4 position (which can be selectively reduced to an amine for subsequent heterocycle fusion) and a primary aliphatic amine at the N1 position (ideal for amidation, reductive amination, or urea formation).

This whitepaper provides an in-depth technical analysis of the physicochemical dynamics of this building block, dissects the causal logic behind its optimal synthetic routes, and outlines a self-validating protocol designed to overcome the notorious chemoselectivity challenges inherent in nitro-heterocycle derivatization.

Physicochemical Profiling & Reactivity Dynamics

To effectively manipulate 4-nitropyrazole derivatives, one must first understand the electronic perturbations introduced by the C4-nitro group.

Unsubstituted pyrazole possesses a relatively high pKa (~14.2), requiring strong bases (e.g., NaH, Cs2CO3) for efficient N-alkylation. However, the strong electron-withdrawing nature of the nitro group via both inductive and resonance effects drastically increases the acidity of the pyrazole N-H bond. Predictive models and empirical data place the pKa of 4-nitropyrazole at approximately 9.63 ± 0.50 [1].

Strategic Implications:

-

Mild Deprotonation: The enhanced acidity allows for the use of mild bases like Potassium Carbonate (

) in polar aprotic solvents (DMF or MeCN), minimizing base-catalyzed side reactions or degradation of sensitive alkylating agents[2]. -

Absolute Regioselectivity: A common pitfall in pyrazole chemistry is the generation of N1/N2 regioisomers during alkylation. Because 4-nitropyrazole possesses a

axis of symmetry in its deprotonated state, the N1 and N2 positions are chemically equivalent. Alkylation inherently yields a single, unambiguous regioisomer, bypassing complex chromatographic separations[2].

Strategic Synthesis: Overcoming the Redox Dilemma

When designing the synthesis of 4-nitro-1-(3-aminopropyl)pyrazole from the commercially available 4-nitropyrazole, chemists typically evaluate two primary pathways. However, a deep mechanistic analysis reveals a critical flaw in one, highlighting the necessity of the other.

The Flawed Paradigm: Route B (Michael Addition & Reduction)

A classical approach involves the aza-Michael addition of 4-nitropyrazole to acrylonitrile to form 1-(2-cyanoethyl)-4-nitropyrazole. While the addition step is highly efficient, the subsequent reduction of the nitrile to a primary amine presents a severe chemoselectivity (redox) dilemma . The C4-nitro group is highly susceptible to reduction. Standard nitrile reduction conditions (e.g.,

The Optimal Paradigm: Route A (Orthogonal Protection)

To bypass the redox dilemma entirely, the optimal strategy employs a pre-oxidized, protected alkylating agent: N-Boc-3-bromopropylamine . This shifts the synthetic challenge from a difficult chemoselective reduction to a highly reliable, orthogonal deprotection (acidic cleavage of the Boc group), ensuring the absolute preservation of the nitro group.

Fig 1: Synthetic pathways for 4-nitro-1-(3-aminopropyl)pyrazole highlighting the redox dilemma.

Quantitative Pathway Comparison

| Synthetic Parameter | Route A (N-Boc Alkylation) | Route B (Michael Addition) |

| Key Reagents | N-Boc-3-bromopropylamine, | Acrylonitrile, Base, |

| Regioselectivity | 100% (Symmetric Core) | 100% (Symmetric Core) |

| Chemoselectivity | High (Orthogonal acidic deprotection) | Low (Competitive |

| Expected Yield | > 85% (Over 2 steps) | < 40% (Due to over-reduction) |

| Scalability | Excellent | Poor (Complex impurity profiling) |

Self-Validating Experimental Protocol (Route A)

The following protocol is engineered with embedded analytical checkpoints to ensure a self-validating workflow.

Step 1: N-Alkylation (Intermediate Synthesis)

-

Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-nitropyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration). DMF is chosen to stabilize the polar transition state of the subsequent

reaction. -

Deprotonation: Add finely powdered, anhydrous

(1.5 equiv). Stir at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion. -

Alkylation: Add N-Boc-3-bromopropylamine (1.1 equiv) dropwise. Elevate the temperature to 60°C and stir for 12 hours.

-

Validation Checkpoint 1 (TLC & LC-MS): Monitor via TLC (Hexanes/EtOAc, UV 254 nm). The product will appear as a distinct, UV-active spot. LC-MS must confirm the mass of the intermediate:

corresponding to the Boc-protected mass. -

Workup: Quench with

and extract with EtOAc (

Step 2: Orthogonal Deprotection

-

Cleavage: Dissolve the crude intermediate in anhydrous Dichloromethane (DCM). Cool to 0°C.

-

Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a 4:1 DCM:TFA ratio. Remove the ice bath and stir at room temperature for 2 hours.

-

Validation Checkpoint 2 (NMR): Concentrate an aliquot and analyze via

NMR. Self-Validation: The successful cleavage is definitively proven by the complete disappearance of the massive 9-proton singlet at -

Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the target compound as a TFA salt, or neutralize with a basic resin to isolate the free base.

Applications in Drug Discovery

The true value of 4-nitro-1-(3-aminopropyl)pyrazole lies in its downstream applications. Once the primary amine is functionalized (e.g., via amide coupling to a targeting ligand), the C4-nitro group can be safely reduced to an amine using catalytic hydrogenation (

This generates a 1,4-diaminopyrazole derivative. These electron-rich scaffolds are critical precursors for the synthesis of complex pyrazolopyrimidines and aminopyrimidine kinase modulators[3]. Notably, such motifs are extensively patented as highly selective, brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are currently at the forefront of targeted therapies for Parkinson's disease[1][4].

Fig 2: Downstream derivatization of the bifunctional scaffold into kinase inhibitors.

References

- ChemicalBook.

- BenchChem.

- Google Patents (US9212173B2). "Pyrazole aminopyrimidine derivatives as LRRK2 modulators" (Application of aminopropyl pyrazoles in medicinal chemistry).

- MDPI Molecules.

Sources

Architectural Pharmacology: The Role of Heterocyclic Amine Linkers in Medicinal Chemistry

Introduction: Beyond the "Passive Spacer"

In modern drug discovery, the linker is no longer a passive tether. It is a critical determinant of pharmacokinetics (PK), potency, and selectivity. While early bifunctional molecules (e.g., first-generation PROTACs) relied on inert polyethylene glycol (PEG) or alkyl chains, these often suffered from poor membrane permeability and high conformational entropy.

The integration of heterocyclic amine linkers —specifically saturated nitrogen heterocycles like piperazines, piperidines, and azetidines—represents a paradigm shift. These structures offer "Architectural Pharmacology": the ability to simultaneously modulate physicochemical properties (LogD, pKa), restrict conformational freedom (reducing the entropic penalty of binding), and provide defined vectors for exit and attachment.

This guide details the design principles, physicochemical impacts, and synthetic protocols for deploying heterocyclic amine linkers in high-value modalities like PROTACs and fragment-based drug discovery (FBDD).

Physicochemical Modulation: The Design Phase

The choice of ring size and substitution pattern in a heterocyclic linker directly dictates the molecule's acid-base profile and lipophilicity. Unlike acyclic amines, cyclic amines possess defined orbital hybridizations driven by ring strain, which alters their basicity—a phenomenon critical for lysosomal trapping and solubility.

Ring Size and Basicity Trends

The basicity of cyclic amines does not follow a linear trend with ring size due to the interplay of hybridization (s-character) and solvation effects.

| Heterocycle | Ring Size | Approx.[1][2][3][4] pKa (Conj. Acid) | Conformational Flexibility | Application Utility |

| Aziridine | 3 | ~8.0 | Rigid | Rare (Toxicity/Reactivity) |

| Azetidine | 4 | ~11.3 | Semi-Rigid | Low lipophilicity (LogP lowering) |

| Pyrrolidine | 5 | ~11.3 | Flexible (Envelope) | High solubility |

| Piperidine | 6 | ~11.2 | Chair (Stable) | Standard linker, defined exit vectors |

| Piperazine | 6 | ~9.8 (N1) / 5.6 (N4) | Chair | Solubility, secondary attachment point |

| Morpholine | 6 | ~8.3 | Chair | Reduced basicity, metabolic stability |

Key Insight: Azetidines are increasingly favored over larger rings for their ability to lower LogP (lipophilicity) while maintaining metabolic stability, a concept known as "escaping flatland" by increasing the fraction of sp3-hybridized carbons (

Decision Matrix for Linker Selection

The following decision tree illustrates the logic for selecting a specific heterocyclic linker based on the physicochemical liabilities of the payload.

Figure 1: Strategic decision matrix for selecting heterocyclic amine linkers based on ADME liabilities.

Strategic Application: PROTACs and Bivalent Molecules

In Proteolysis Targeting Chimeras (PROTACs), the linker determines the spatial orientation of the Target Protein (POI) relative to the E3 Ligase.[5][6] This proximity is governed by the "Goldilocks Zone"—the linker must be just rigid enough to favor the productive ternary complex but flexible enough to avoid steric clashes.

The Role of Rigidity and Exit Vectors

Flexible PEG chains often suffer from the "Hook Effect" at lower concentrations due to entropic penalties. Heterocyclic linkers (e.g., piperazines) introduce rigidity, pre-organizing the molecule into a bioactive conformation.[7][8]

-

Exit Vectors: The nitrogen atoms in piperazine (1,4-position) provide a linear 180° exit vector, whereas piperidine (1,3- or 1,4-substitution) allows for angular vectors. This geometric control is vital for inducing de novo protein-protein interactions (PPIs) between the ligase and the target.

Figure 2: Schematic of a PROTAC ternary complex. The heterocyclic linker (green) dictates the relative orientation (Vectors A and B) of the warhead and E3 ligand, facilitating the critical protein-protein interaction (red dashed line).

Synthetic Methodologies: The "Make" Phase

Constructing heterocyclic linkers often requires forming C-N bonds between the central heterocycle and aromatic pharmacophores. While reductive amination is common, Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for connecting steric-heavy or electron-deficient aryl systems.

Protocol: Selective Buchwald-Hartwig Amination

Objective: Coupling a secondary cyclic amine (e.g., piperazine) to a di-halogenated heteroaryl scaffold (e.g., 2-chloro-8-iodoquinoxaline) with high regioselectivity.

Mechanism & Rationale: The reaction relies on the oxidative addition of Pd(0) to the aryl halide.[3][9][10] The C-I bond is weaker (lower bond dissociation energy) than the C-Cl bond, allowing selective coupling at the iodine position at lower temperatures.

Reagents:

-

Substrate: 2-Chloro-8-iodoquinoxaline (1.0 equiv)

-

Amine: N-Boc-piperazine (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃

-

Ligand: XPhos or RuPhos (4 mol%) – RuPhos is preferred for secondary amines to prevent β-hydride elimination.

-

Base: Cs₂CO₃ (2.0 equiv) – Weaker base prevents hydrolysis of sensitive groups.

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Procedure:

-

Preparation: In a glovebox or under Argon stream, charge an oven-dried Schlenk tube with Pd(OAc)₂ and RuPhos. Add anhydrous toluene and stir at RT for 5 min to pre-form the active catalytic species (L-Pd-X).

-

Addition: Add the aryl iodide substrate, the piperazine derivative, and Cs₂CO₃.

-

Deoxygenation: Seal the vessel and purge with Argon for 5 minutes (or freeze-pump-thaw x3). Oxygen poisoning is the #1 cause of failure.

-

Reaction: Heat to 80°C. Monitor by LC-MS. The iodide displacement should be complete within 2-4 hours. The chloride remains intact.

-

Workup: Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts and palladium black. Concentrate in vacuo.

Synthetic Route Comparison

| Method | Best For | Limitations |

| Reductive Amination | Aliphatic chains, sp3-sp3 coupling | Requires aldehyde/ketone precursor; less effective for aryl-amine bonds. |

| SnAr (Nucleophilic Subst.) | Electron-deficient aromatics (e.g., nitro-benzenes) | Harsh conditions (high heat); limited substrate scope. |

| Buchwald-Hartwig | Electron-rich or neutral aromatics; Steric bulk | Cost of catalyst; requires inert atmosphere; residual Pd removal. |

| Ullmann Coupling | Cost-sensitive scale-up (Cu catalyst) | High temperatures (>100°C); often lower yields than Pd. |

Advanced Architectures: Spirocycles and Bioisosteres

As drug space becomes crowded, "escaping flatland" via spirocyclic linkers is a key differentiation strategy.

Spirocyclic Amines

Spiro[3.3]heptanes and diazaspiro[4.4]nonanes act as rigid, 3D bioisosteres of piperazine.

-

Advantage: They orient exit vectors at ~90° angles (orthogonal), accessing chemical space unavailable to planar rings.

-

Metabolic Stability: The quaternary carbon center blocks metabolic oxidation, extending half-life (

).

Bicyclo[1.1.1]pentanes (BCPs)

BCP-amines are linear, rigid spacers that mimic the geometry of a phenyl ring or alkyne but without the aromaticity (solubility benefit) or reactivity. They are increasingly used to replace the central piperazine ring in "next-gen" PROTACs to improve oral bioavailability.

References

-

Zagidullin, A. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.[11] Retrieved from [Link]

-

Hiesinger, K. et al. (2021).[12] Spirocyclic Scaffolds in Medicinal Chemistry.[8][13][14] Journal of Medicinal Chemistry.[15] Retrieved from [Link]

-

Lovering, F. et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[15] Retrieved from [Link]

Sources

- 1. How basicity of amines depend upon ring size [scoop.eduncle.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. 12.6 Heterocyclic Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 13. Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]

- 15. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]

Methodological & Application

Technical Note: Strategies for N-Alkylation of Electron-Deficient Pyrazoles with Amino-Alkyl Halides

Here is a comprehensive Technical Application Note and Protocol for the N-alkylation of 4-nitropyrazole with 3-bromopropylamine.

Executive Summary & Strategic Analysis

The alkylation of 4-nitropyrazole with 3-bromopropylamine presents a classic chemoselective challenge in heterocyclic synthesis. While the reaction appears straightforward on paper, two critical mechanistic hurdles often lead to low yields or complex impurity profiles in the laboratory:

-

Nucleophilic Competition: The target product contains a primary amine. 3-Bromopropylamine (the electrophile) is unstable as a free base because it rapidly undergoes intramolecular cyclization to form azetidine or intermolecular polymerization.

-

Reduced Nucleophilicity: The nitro group at the 4-position of the pyrazole ring is strongly electron-withdrawing, significantly lowering the pKa of the NH proton (approx. 9.6) but also reducing the nucleophilicity of the pyrazolate anion compared to unsubstituted pyrazoles.

Recommendation: To ensure high fidelity and reproducibility, this protocol prioritizes a Protected Amine Strategy (Method A) using tert-butyl (3-bromopropyl)carbamate. This approach "masks" the interfering amine, preventing polymerization and ensuring the pyrazole is the sole nucleophile. A Direct Alkylation Strategy (Method B) using the hydrobromide salt is provided for reference but is classified as a high-risk/lower-yield pathway due to competing side reactions.

Chemical Reaction Pathways

The following flowchart visualizes the two distinct pathways. Path A is the industry-standard "Gold Route" for high purity. Path B is the "Direct Route" often attempted to save steps but frequently resulting in oligomerization.

Figure 1: Comparison of the Protected Route (Method A) vs. Direct Alkylation (Method B). Method A avoids the "Self-Reaction" trap of the electrophile.

Method A: The "Gold Standard" Protocol (Protected Route)

This method utilizes tert-butyl (3-bromopropyl)carbamate. It guarantees that the only active nucleophile in the mixture is the 4-nitropyrazole anion.

Reagents & Materials

| Reagent | Equiv.[1][2][3] | Role | Notes |

| 4-Nitropyrazole | 1.0 | Substrate | pKa ~9.6; requires moderate base. |

| N-Boc-3-bromopropylamine | 1.1 - 1.2 | Electrophile | Commercially available or synthesized from amine salt + Boc2O. |

| Cesium Carbonate (Cs₂CO₃) | 2.0 | Base | Preferred over K₂CO₃ for higher solubility in DMF. |

| DMF (N,N-Dimethylformamide) | Solvent | Medium | Anhydrous grade is critical to prevent hydrolysis. |

| TFA (Trifluoroacetic acid) | Excess | Deprotection | Removes Boc group in Step 2. |

Step-by-Step Procedure

Step 1: N-Alkylation[4]

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitropyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add Cs₂CO₃ (2.0 equiv) in a single portion. Stir the suspension at room temperature for 30 minutes. Note: The solution may change color (often yellow/orange) as the nitropyrazolate anion forms.

-

Addition: Add N-Boc-3-bromopropylamine (1.2 equiv) dissolved in a minimum amount of DMF dropwise over 5 minutes.

-

Reaction: Heat the mixture to 60–80°C and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material (4-nitropyrazole) should disappear.

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with EtOAc and wash with water (3x) to remove DMF (crucial to prevent emulsion).

-

Wash organic layer with brine, dry over Na₂SO₄, filter, and concentrate.[3]

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) to isolate the Boc-protected intermediate.

-

Step 2: Boc-Deprotection

-

Dissolution: Dissolve the intermediate from Step 1 in DCM (Dichloromethane) (0.1 M).

-

Acidolysis: Add TFA (Trifluoroacetic acid) (20% v/v final concentration).

-

Reaction: Stir at room temperature for 1–2 hours. Monitor for loss of the Boc group (mass shift of -100 Da).

-

Isolation:

-

Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

-

Free Base Generation: Redissolve the residue in MeOH. Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with saturated NaHCO₃ and extract with DCM/Isopropanol (3:1) if the product is water-soluble.[5]

-

Concentrate to yield 1-(3-aminopropyl)-4-nitropyrazole .

-

Method B: Direct Alkylation Protocol (The "Salt" Route)

Warning: This method is prone to lower yields due to the instability of the free amine generated in situ. Use this only if protecting groups are strictly prohibited.

Critical Mechanism Insight

When using 3-bromopropylamine hydrobromide , you must use at least 2 equivalents of base : one to neutralize the HBr salt and one to deprotonate the pyrazole.

-

Risk:[1][6][7][8] Once neutralized, the free 3-bromopropylamine can attack itself (intermolecularly) faster than it attacks the bulky, electron-poor pyrazole.

Reagents

-

4-Nitropyrazole (1.0 equiv)

-

Sodium Hydride (NaH) (60% dispersion in oil, 2.5 equiv)

-

DMF (Anhydrous)

Procedure

-

Anion Formation: In a dry flask under Argon, suspend NaH (2.5 equiv) in anhydrous DMF at 0°C.

-

Pyrazole Addition: Add 4-nitropyrazole (1.0 equiv) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation.

-

Electrophile Addition (Critical Step):

-

Cool the solution back to 0°C .

-

Add 3-bromopropylamine[9][10]·HBr solid very slowly (portion-wise) or as a solution in DMF over 30 minutes.

-

Rationale: Keeping the temperature low and adding the salt slowly minimizes the concentration of "free" amine available to polymerize with itself, giving the pyrazole anion a better statistical chance to trap it.

-

-

Reaction: Allow to warm to Room Temperature slowly. Stir for 16–24 hours. Do not heat initially, as heat accelerates polymerization of the amine.

-

Workup: Quench carefully with water. Extract with EtOAc.[2][3] Note that the product is a primary amine and may remain in the aqueous phase if the pH is acidic. Adjust aqueous layer to pH > 12 before extraction.

Analytical Data & Troubleshooting

Expected Properties

-

Appearance: Yellowish oil or low-melting solid.

-

Polarity: The product is significantly more polar than the starting nitro-pyrazole due to the primary amine.

-

Mass Spec: [M+H]⁺ = 171.08 (Calculated for C₆H₁₀N₄O₂).

Troubleshooting Table

| Observation | Root Cause | Solution |

| Low Yield (Method B) | Polymerization of 3-bromopropylamine. | Switch to Method A (Boc-protection). If impossible, increase equivalents of electrophile to 3.0+ and add slowly. |

| No Reaction | Base too weak or solvent wet. | 4-Nitropyrazole is acidic (pKa 9.6). Use Cs₂CO₃ or NaH. Ensure DMF is anhydrous. |

| Product in Aqueous Layer | Product is protonated or highly polar. | During workup, ensure pH > 12. Use "salting out" (saturate water with NaCl) and extract with DCM/IPA (3:1). |

| Regioisomers? | N/A | 4-Nitropyrazole is symmetric. Alkylation at N1 is the only outcome. |

References

-

General Pyrazole Alkylation: BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." Accessed Oct 2023.[13] Link

-

Enzymatic vs Chemical Alkylation Challenges: Renata, H., et al. "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles."[6][7] Angew. Chem. Int. Ed., 2021. Link

-

3-Bromopropylamine Instability: Scientific Update. "A Dangerous Bromance: Stability of Halo-amines." Link

-

4-Nitropyrazole Properties: ChemicalBook. "4-Nitropyrazole CAS 2075-46-9 Properties and Safety." Link

- Analogous Protected Route (Phthalimide):Organic Syntheses, Coll. Vol. 4, p. 106 (1963). (General reference for Gabriel Synthesis logic applied to amines).

Disclaimer: This protocol involves the use of hazardous chemicals, including alkylating agents and strong bases. All manipulations should be performed in a fume hood with appropriate PPE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificupdate.com [scientificupdate.com]

- 9. equationchemical.com [equationchemical.com]

- 10. rsc.org [rsc.org]

- 11. 3-Bromopropylamine | C3H8BrN | CID 78702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

Reducing 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine to diamine linker

Executive Summary

This guide details the reduction of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine to its corresponding diamine. This transformation is a critical step in synthesizing linkers for PROTACs (Proteolysis Targeting Chimeras) and molecular glues, where the 4-aminopyrazole moiety serves as a privileged scaffold for recruiting E3 ligases or binding kinase hinges.

The target molecule is a hydrophilic diamine . While the reduction itself is chemically straightforward, the isolation is non-trivial due to two factors:

-

High Polarity: The product is highly water-soluble, making standard aqueous workups prone to yield loss.

-

Oxidative Instability: Electron-rich 4-aminopyrazoles are prone to rapid oxidation in air, turning into dark tars if not handled under inert conditions.

Reaction Mechanism & Strategy

The reduction of the nitro group (

Visualizing the Transformation

The following diagram outlines the reaction pathway and the critical decision points for purification.

Figure 1: Reaction pathway from nitro-pyrazole to amino-pyrazole, highlighting the risk of oxidative degradation.

Protocol A: Catalytic Hydrogenation (Gold Standard)

Best for: Clean profiles, scalability, and ease of workup (if filtration is done correctly). Mechanism: Heterogeneous catalysis using Palladium on Carbon (Pd/C).

Materials

-

Substrate: 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine (1.0 equiv)

-

Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate). Note: Wet Pd/C is safer.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Anhydrous is preferred to simplify drying.

-

Gas: Hydrogen (

) balloon or Parr shaker (30-50 psi).

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flush a round-bottom flask with Nitrogen (

) or Argon. -

Add the nitro-substrate and dissolve in MeOH (concentration ~0.1 M).

-

Critical: Carefully add the Pd/C catalyst. If using dry Pd/C, add it under a blanket of inert gas to prevent ignition.

-

-

Hydrogenation:

-

Purge the system: Vacuum/Nitrogen cycle (3x), then Vacuum/Hydrogen cycle (3x).

-

Stir vigorously at Room Temperature (RT) under

(balloon pressure is usually sufficient). -

Time: 2–6 hours. Monitor by LCMS (Look for Mass Shift:

).-

Note on Mass Shift:

(46 Da)

-

-

-

Filtration (The Danger Zone):

-

Do not let the catalyst dry out. Pyrophoric Pd/C can ignite methanol vapors.

-

Filter the reaction mixture through a Celite® pad packed in a sintered glass funnel.

-

Recommendation: Keep the Celite wet with MeOH throughout the filtration.

-

-

Concentration:

-

Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

-

Result: The product is usually a viscous, pale-yellow oil or low-melting solid.

-

Protocol B: Iron-Mediated Reduction (Alternative)

Best for: Labs lacking hydrogenation equipment or if the substrate contains halogens (Cl, Br, I) that might dehalogenate under Pd/H2 conditions.

Materials

-

Reagents: Iron powder (Fe, 5.0 equiv), Ammonium Chloride (

, 5.0 equiv). -

Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Procedure

-

Dissolution: Dissolve substrate in EtOH/Water.

-

Activation: Add

and Iron powder. -

Reflux: Heat to 70–80°C with vigorous stirring.

-

Observation: The grey iron powder will turn into a rusty brown sludge.

-

-

Completion: Monitor by TLC/LCMS (typically 1–3 hours).

-

Workup (Challenging):

-

Cool to RT. Filter through Celite to remove iron oxides.

-

Crucial: Wash the Celite cake with 10% MeOH in DCM to ensure the polar amine desorbs from the iron sludge.

-

Concentrate. You will likely have inorganic salts remaining.

-

Desalting: Triturate the residue with cold Isopropanol (iPrOH) or DCM; filter off the insoluble inorganic salts (

).

-

Purification & Storage (Critical Expertise)

The diamine product is highly polar and basic. It will streak on standard silica gel and may adhere irreversibly.

Purification Strategy Table

| Method | Suitability | Conditions |

| Amine-Functionalized Silica | High | Elute with DCM/MeOH (0 |

| Standard Silica | Medium | Requires 1% |

| Reverse Phase (C18) | Low | Product is too hydrophilic; it elutes in the void volume (water front). |

| SCX Cartridge | High | Catch-and-release: Load in MeOH, Wash with MeOH, Elute with 2M |

Purification Workflow Diagram

Figure 2: Decision tree for purification based on scale and initial purity.

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: -20°C.

-

Form: Ideally, store as the HCl salt (more stable) if the next step allows. To generate: dissolve in MeOH, add 2.0 equiv of 4M HCl in Dioxane, evaporate to dryness.

References

- General Reduction Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanistic grounding for nitro reduction).

-

Aminopyrazole Synthesis: T. G. M. Dhar et al., "Design and Synthesis of Novel Pyrazole-Based Inhibitors," Bioorganic & Medicinal Chemistry Letters, 2017.

-

Handling Polar Amines: Teledyne ISCO Application Note AN78, "HILIC Purification Strategies for Flash Chromatography."

- Iron Reduction Methodology:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.15.

-

PROTAC Linker Context: "Recent Advances in the Synthesis of Pyrazole Derivatives as Anti-Cancer Agents," Molecules, 2021.

Application Note: Strategic Utilization of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine in PROTAC Design

Based on the chemical structure and functional groups of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine , this guide serves as a comprehensive protocol for its application as a heterobifunctional linker precursor and pharmacophore scaffold in PROTAC (Proteolysis Targeting Chimera) synthesis.

Executive Summary

3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine is a versatile building block designed for the synthesis of PROTACs targeting kinases and other signaling proteins. Its structure features two distinct chemical handles:

-

Primary Amine (Propyl Chain): A nucleophilic handle for amide coupling to E3 ligase ligands (e.g., VHL, Cereblon) or extended linkers.

-

4-Nitro-Pyrazole Core: A "masked" pharmacophore precursor. Upon reduction to the 4-amino-pyrazole, it serves as a critical scaffold for constructing ATP-competitive kinase inhibitors (e.g., JAK, CDK, or Aurora kinase inhibitors).

This guide details the strategic incorporation of this moiety into PROTACs, focusing on "Target-First" and "Linker-First" synthetic methodologies.

Strategic Rationale & Chemical Properties

Why Use This Building Block?

-

Bioisosterism: The pyrazole ring acts as a bioisostere for phenyl or pyridine rings commonly found in kinase inhibitors, offering improved aqueous solubility and distinct hydrogen-bonding patterns (H-bond donor/acceptor).

-

Solubility Enhancement: Unlike hydrophobic alkyl or phenyl linkers, the polar pyrazole core can reduce the overall lipophilicity (LogP) of the PROTAC, improving oral bioavailability and cell permeability.

-

Synthetic Versatility: The nitro group is robust during upstream coupling reactions but easily reduced to an aniline-equivalent for late-stage functionalization.

Physicochemical Profile

| Property | Value (Approx.) | Relevance to PROTACs |

| Molecular Weight | ~170.17 Da | Low MW allows room for large ligands. |

| H-Bond Donors | 1 (Amine) | Key for solvent interaction. |

| H-Bond Acceptors | 4 (Nitro, Pyrazole N) | Modulates polarity. |

| Reactive Handles | -NH₂ (Aliphatic), -NO₂ (Aromatic) | Orthogonal reactivity for stepwise synthesis. |

Synthetic Workflows (Graphviz Visualization)

The following diagram illustrates the two primary routes for incorporating this building block: Route A (Target-Ligand Synthesis) and Route B (Linker-E3 Conjugation) .

Figure 1 Caption: Workflow depicting Route A (building the Target Ligand first) and Route B (attaching to the E3 Ligand first) using the bifunctional pyrazole core.

Detailed Experimental Protocols

Protocol A: Nitro Reduction (Activation of the Pharmacophore)

This step converts the 4-nitro group into a 4-amino group, creating the nucleophile necessary for constructing the kinase-binding motif.

Reagents:

-

Substrate: 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine (or derivative)

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl)

-

Solvent: Ethanol/Water (4:1 v/v)

Procedure:

-

Dissolution: Dissolve 1.0 eq of the nitro-pyrazole substrate in Ethanol/Water (4:1).

-

Addition: Add 5.0 eq of Iron powder and 5.0 eq of solid NH₄Cl.

-

Reflux: Heat the reaction mixture to reflux (80°C) with vigorous stirring for 2–4 hours. Monitor by LC-MS for the disappearance of the nitro peak (M+) and appearance of the amine peak (M-30+2 = M-28 approx, or mass shift depending on ionization).

-

Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Methanol.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

-

Note: Aminopyrazoles can be sensitive to oxidation; use immediately or store under inert gas.

-

Protocol B: Amide Coupling (Linker Attachment)

This step attaches the propyl-amine handle to an E3 ligase ligand (e.g., Thalidomide-acid or VHL-acid).

Reagents:

-

Amine: 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine (as HCl salt or free base)

-

Carboxylic Acid: E3 Ligand-Linker-COOH

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF (Anhydrous)

Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir for 5–10 minutes at room temperature to activate the acid.

-

Coupling: Add the pyrazole-amine (1.0 eq) and remaining DIPEA (1.5 eq) to the activated acid solution.

-

Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), NaHCO₃, and brine.

-

Purification: Purify via Flash Column Chromatography (DCM/MeOH gradient) or Preparative HPLC.

Protocol C: SNAr Coupling (Target Ligand Construction)

This step reacts the newly formed 4-aminopyrazole with a heteroaryl chloride (e.g., a chloropyrimidine) to finalize the kinase inhibitor scaffold.

Reagents:

-

Nucleophile: 4-aminopyrazole derivative (from Protocol A)

-

Electrophile: 2,4-dichloropyrimidine (or similar scaffold)

-

Base: K₂CO₃ or DIPEA

-

Solvent: n-Butanol or DMF

Procedure:

-

Setup: Dissolve the electrophile (1.0 eq) and the aminopyrazole (1.0 eq) in n-Butanol.

-

Base: Add DIPEA (2.0 eq).

-

Heat: Heat to 100–120°C (sealed tube or reflux) for 4–12 hours.

-

Observation: The reaction forms the key C-N bond between the pyrazole amine and the pyrimidine ring.

-

Isolation: Concentrate solvent. Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Characterization

To ensure the integrity of the intermediate and final PROTAC, the following QC parameters must be met:

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Distinct signals for Pyrazole CH (s, ~8.0-8.5 ppm), Propyl CH2 multiplets, and Amine protons. |

| Purity | HPLC (UV 254 nm) | > 95% Area Under Curve (AUC). |

| Mass Spec | LC-MS (ESI+) | [M+H]+ within ± 0.4 Da of calculated mass. |

| Residual Metal | ICP-MS | < 10 ppm (if Pd or Fe used in reduction). |

Safety & Handling

-

Nitro Compounds: While generally stable, nitro-pyrazoles should be treated as potentially energetic. Avoid excessive heat (>150°C) during drying.

-

Amines: The primary amine is corrosive and a skin irritant. Wear appropriate PPE (gloves, goggles).

-

Storage: Store the nitro-precursor at 2–8°C. Store the reduced amino-pyrazole at -20°C under Argon to prevent oxidation.

References

-

PROTAC Design Principles

-

Békés, M., Langley, D. R., & Crews, C. M. (2022). "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery. Link

-

-

Pyrazole Synthesis

-

Nitro Reduction Methodologies

-

Behera, F., et al. (2021). "Nitro reduction techniques in medicinal chemistry: A review." Current Organic Chemistry. Link

-

-

Kinase Inhibitor Scaffolds

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor." Journal of Medicinal Chemistry. Link

-

Sources

Application Note: Strategic Synthesis of 1-(3-aminopropyl)-1H-pyrazol-4-amine Dihydrochloride

This Application Note is structured to guide researchers through the high-fidelity synthesis of 1-(3-aminopropyl)-1H-pyrazol-4-amine , a critical scaffold in medicinal chemistry (often found in kinase inhibitors like JAK and Aurora kinase targets).

The guide prioritizes the dihydrochloride salt form of the target. Free 4-aminopyrazoles are notoriously unstable and prone to rapid oxidative degradation (turning red/black upon air exposure). Isolating the salt ensures long-term stability and reproducibility.

Executive Summary & Strategic Analysis

The synthesis of 1-(3-aminopropyl)-1H-pyrazol-4-amine (Target 1 ) presents two primary challenges:

-

Regioselectivity: Ensuring alkylation occurs at the pyrazole

rather than -

Product Stability: The electron-rich 4-aminopyrazole moiety is highly susceptible to air oxidation.

The Solution: This protocol utilizes a Boc-protected nitro-precursor . The tert-butoxycarbonyl (Boc) group protects the aliphatic amine during the nitro reduction, preventing catalyst poisoning and solubility issues. The final step involves a "one-pot" reduction or a sequential reduction-deprotection sequence to isolate the stable dihydrochloride salt.

Retrosynthetic Logic

The pathway is designed to minimize purification steps of unstable intermediates.

-

Target: 1-(3-aminopropyl)-1H-pyrazol-4-amine (

) -

Precursor: tert-butyl (3-(4-nitro-1H-pyrazol-1-yl)propyl)carbamate

-

Starting Materials: 4-Nitropyrazole + tert-butyl (3-bromopropyl)carbamate

Chemical Reaction Pathway

Figure 1: Synthetic workflow highlighting the critical instability of the free-base amino intermediate.

Detailed Experimental Protocols

Phase 1: Preparation of the Nitro Precursor

Note: If you have already purchased tert-butyl (3-(4-nitro-1H-pyrazol-1-yl)propyl)carbamate, skip to Phase 2.

Reagents:

-

4-Nitropyrazole (1.0 eq)[1]

-

tert-butyl (3-bromopropyl)carbamate (1.1 eq)

-

Cesium Carbonate (

) (1.5 eq) -

DMF (Anhydrous, 5 mL/mmol)

Procedure:

-

Dissolve 4-nitropyrazole in anhydrous DMF under

. -

Add

and stir for 15 minutes at Room Temperature (RT). -

Add tert-butyl (3-bromopropyl)carbamate dropwise.

-

Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

. -

Purification: Flash chromatography (0-40% EtOAc in Hexanes).

-

Yield: Expect 85–95% of a white/pale yellow solid.

Phase 2: Nitro Reduction (The Core Protocol)

Critical Process Parameter (CPP): Oxygen exclusion. The resulting 4-aminopyrazole is electron-rich and will oxidize to a pink/brown impurity if exposed to air in solution.

Reagents:

-

Nitro Precursor (from Phase 1) (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (50% wet, 10 wt% loading)

-

Methanol (degassed) (10 mL/mmol)

-

Hydrogen Gas (

) (Balloon pressure)[2]

Step-by-Step Protocol:

-

Inert Setup: Evacuate a two-neck round-bottom flask and backfill with Argon (

) or Nitrogen ( -

Solvent Prep: Sparge Methanol with

for 15 minutes to remove dissolved oxygen. -

Loading: Under a stream of

, add the Nitro Precursor and the degassed Methanol. -

Catalyst Addition: Carefully add 10% Pd/C. Safety: Pd/C can ignite methanol vapors if dry; ensure the catalyst is wet or add under strict inert conditions.

-

Hydrogenation:

-

Evacuate the flask (carefully, do not bubble solvent into the manifold).

-

Backfill with

(balloon).[2] Repeat 3 times. -

Stir vigorously at RT for 2–4 hours.

-

-

Monitoring: Check TLC (DCM:MeOH 9:1). The UV-active nitro spot will disappear; the amine spot may stain with Ninhydrin but is often faint under UV.

-

Filtration (Anaerobic preference):

-

Best Practice: Filter through a Celite pad under an Argon blanket or using a closed filter frit.

-

Standard: Filter quickly through Celite, rinse with MeOH, and immediately proceed to the next step. Do not store the filtrate.

-

Phase 3: Deprotection & Salt Formation

Objective: Convert the unstable Boc-intermediate directly to the stable dihydrochloride salt.

Reagents:

-

4M HCl in Dioxane (5–10 eq)

-

Diethyl Ether (

) or MTBE

Procedure:

-

Concentrate the filtered methanol solution from Phase 2 to a reduced volume (do not dry completely to a film if possible, to avoid thermal stress).

-

Add 4M HCl in Dioxane (excess) at 0°C.

-

Stir at RT for 2 hours. A white precipitate should begin to form.

-

Precipitation: Dilute the mixture with anhydrous

(approx. 5x volume) to force full precipitation of the salt. -

Isolation: Filter the solid under

. Wash the cake with -

Drying: Dry under high vacuum at 40°C for 12 hours.

Final Product: 1-(3-aminopropyl)-1H-pyrazol-4-amine dihydrochloride (White to off-white hygroscopic solid).

Analytical Validation

| Assay | Expected Result | Notes |

| Appearance | White crystalline solid | If pink/brown, oxidation occurred. Recrystallize from MeOH/EtOH. |

| 1H NMR (DMSO-d6) | The pyrazole CH protons (3-H, 5-H) typically appear as singlets around 7.5–8.0 ppm. | |

| LC-MS | Mass corresponds to the free base. | |

| Melting Point | 189°C – 192°C | Literature value for dihydrochloride salt. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Stalled Reduction | Catalyst poisoning (Sulfur/Amines) | Ensure the Nitro precursor is clean (no residual DMF/Sulfur). Increase Pd/C loading to 20 wt%. |

| Product turns Red | Oxidation of free amine | Perform filtration under Argon. Do not rotary evaporate to dryness; add HCl directly to the filtrate. |

| Low Yield | Product stuck on Celite | The amine is polar. Wash Celite with 10% MeOH in DCM. |

Equipment & Safety Diagram

Figure 2: Operational safety setup. Note the requirement for Class D fire safety due to Pyrophoric Pd/C risks.

References

-

Synthesis of 4-aminopyrazoles via Nitro Reduction

- Title: "Regioselective synthesis of 1-substituted 4-nitropyrazoles and their reduction to 4-aminopyrazoles."

- Context: Establishes the baseline for Pd/C hydrogen

- Source:Journal of Heterocyclic Chemistry.

-

Stability of 4-aminopyrazoles

- Title: "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity."

- Context: Discusses the rapid oxidation of free amino-pyrazoles and the form

- Source:Molecules (MDPI).

-

Salt Formation & Characterization

- Title: "Synthesis of 4-(3-aminopropyl)-pyrazole dihydrochloride."

- Context: Provides physical data (Melting Point: 189-190°C)

- Source:PrepChem.

-

General Hydrogenation Safety

- Title: "Safe Handling of Cannula and Catalysts in Hydrogen

- Context: Essential safety reading for handling Pd/C in methanol.

- Source:Organic Process Research & Development.

Sources

Application Note: 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine as an Advanced Hydrophilic Precursor for ADC Linkers

Target Audience: Bioconjugation Scientists, Medicinal Chemists, and ADC Development Professionals Content Focus: Mechanistic rationale, synthetic workflows, and self-validating protocols for pyrazole-based self-immolative linkers.

Introduction & Rationale

The clinical success of Antibody-Drug Conjugates (ADCs) is heavily dependent on the physicochemical properties of the linker connecting the cytotoxic payload to the monoclonal antibody[1]. Historically, the p-aminobenzyl carbamate (PABC) group has been the gold standard for self-immolative spacers in enzyme-cleavable linkers. However, the inherent hydrophobicity of the PABC moiety often leads to ADC aggregation, poor pharmacokinetics, and premature clearance, particularly at higher Drug-to-Antibody Ratios (DAR)[2].

To overcome these limitations, heteroaromatic systems have emerged as superior alternatives. 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine is a highly versatile, bifunctional building block designed for the synthesis of next-generation, hydrophilic ADC linkers.

This precursor offers dual orthogonal handles:

-

The Aliphatic Primary Amine (propan-1-amine): Provides a highly nucleophilic site for rapid amide coupling to peptide-based triggers (e.g., Valine-Citrulline) or PEGylated spacers[].

-